methyl 4-bromoquinoline-7-carboxylate
Description
Contextualization of Quinoline (B57606) Derivatives in Heterocyclic Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.orgnumberanalytics.com This scaffold is not merely a structural curiosity but is found in numerous natural products, most notably the Cinchona alkaloids like quinine, and serves as a core template in drug design due to its broad spectrum of bioactivity. nih.govwikipedia.orgnih.gov Quinoline and its derivatives are integral to the development of pharmaceuticals with antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov As a weak tertiary base, quinoline undergoes both electrophilic and nucleophilic substitution reactions, allowing for extensive chemical modification. nih.gov Its versatility makes it a precursor for a wide range of complex molecules, not only in pharmaceuticals but also in agrochemicals and materials science, where quinoline-based compounds are used in fungicides, insecticides, and organic light-emitting diodes (OLEDs). numberanalytics.com
Significance of Brominated Quinolines as Synthetic Platforms
The introduction of a bromine atom onto the quinoline scaffold significantly enhances its utility as a synthetic intermediate. rsc.org Bromo-quinolines are valuable precursors for creating multi-functionalized heterocyclic compounds. rsc.org The bromine atom, being a good leaving group, provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, at specific positions on the quinoline ring. Polybromoquinolines are particularly important as the differing reactivity of the bromine atoms can allow for regioselective functionalization, offering a pathway to complex, selectively substituted quinolines. rsc.org
Overview of Research Trajectories for Methyl 4-Bromoquinoline-7-carboxylate
This compound is primarily recognized for its role as a synthetic intermediate. Its structure combines the reactive potential of both the bromo and the methyl carboxylate functionalities on the stable quinoline core. Research involving this specific compound often utilizes it as a building block for more complex molecular architectures. For instance, it has been documented as a key intermediate in the synthesis of 7-hydroxyquinoline-4-carboxylic acid. google.com In this process, the 7-bromo substituent is replaced, and the methyl ester at the 4-position is subsequently hydrolyzed. google.com This trajectory highlights the compound's utility in creating substituted quinoline-4-carboxylic acids, a class of molecules investigated for various biological activities, including potential use as kinase inhibitors and antimalarial agents. acs.orgnih.gov The strategic placement of the bromo and carboxylate groups allows for sequential and regioselective modifications, making it a valuable tool for chemists developing novel compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 220844-76-8 nih.govsigmaaldrich.com |
| Molecular Formula | C₁₁H₈BrNO₂ nih.govcymitquimica.com |
| Molecular Weight | 266.09 g/mol nih.gov |
| IUPAC Name | methyl 7-bromoquinoline-4-carboxylate nih.gov |
| Physical Form | Solid sigmaaldrich.comcymitquimica.com |
| XLogP3 | 2.9 nih.gov |
Properties
CAS No. |
1824048-33-0 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Bromoquinoline 7 Carboxylate
Classical Quinoline (B57606) Synthesis Adaptations for Functionalized Analogs
Traditional methods for quinoline synthesis, such as the Skraup and Pfitzinger reactions, have been refined to produce functionalized derivatives like methyl 4-bromoquinoline-7-carboxylate. These adaptations often involve the use of specifically substituted starting materials to guide the formation of the desired product.
The Skraup synthesis, a cornerstone of quinoline chemistry, traditionally involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org To generate a 7-carboxy-substituted quinoline, a modified approach would necessitate starting with an aminobenzoic acid derivative. For instance, 3-aminobenzoic acid could theoretically be employed to yield a mixture of 5- and 7-quinolinecarboxylic acids. researchgate.net The subsequent challenge lies in the separation of these isomers and the introduction of the bromine at the 4-position.
Further modifications to the Skraup reaction, such as the use of microwave irradiation or ionic liquids, have been explored to enhance reaction efficiency and yield. nih.gov However, the direct application of these modified Skraup syntheses to produce this compound is not extensively documented, highlighting a potential area for further research. The classical Skraup reaction is known for its harsh conditions, which can be incompatible with certain functional groups. nih.gov
The Pfitzinger reaction offers another classical route, reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To synthesize the target molecule, one could envision a pathway starting with a 5-bromoisatin (B120047). Condensation of 5-bromoisatin with an appropriate three-carbon carbonyl compound would yield a 7-bromoquinoline-4-carboxylic acid. Subsequent esterification with methanol (B129727) would then produce methyl 7-bromoquinoline-4-carboxylate.
The Pfitzinger reaction is known to be sensitive to steric hindrance, which can affect the choice of carbonyl reactant. The reaction mechanism involves the initial hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration to furnish the quinoline ring system. wikipedia.org
Table 1: Comparison of Classical Synthesis Adaptations
| Synthetic Route | Starting Materials | Key Transformation | Potential Challenges |
| Modified Skraup | Substituted Aniline (e.g., 3-aminobenzoic acid), Glycerol | Cyclization and Aromatization | Harsh reaction conditions, formation of isomers. researchgate.netnih.gov |
| Pfitzinger Reaction | Substituted Isatin (e.g., 5-bromoisatin), Carbonyl Compound | Condensation and Cyclization | Steric hindrance, availability of substituted isatins. |
Targeted Bromination Strategies
More direct approaches to this compound involve the bromination of a pre-existing quinoline-7-carboxylate scaffold. These methods offer greater control over the regiochemistry of the bromination.
The direct bromination of a precursor like methyl quinoline-7-carboxylate presents a straightforward route. However, the position of bromination is dictated by the electronic properties of the quinoline ring. The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution challenging unless activated by electron-donating groups. acgpubs.org Conversely, the benzene (B151609) ring is more susceptible to electrophilic attack. The directing effects of the existing carboxylate group at the 7-position and the quinoline nitrogen must be considered.
Introducing the bromine atom during the ring-forming (annulation) step is another viable strategy. This can be achieved by using brominated starting materials in reactions like the Doebner-von Miller synthesis, which utilizes α,β-unsaturated aldehydes or ketones. nih.gov For example, the reaction of a bromo-substituted aniline with an appropriate α,β-unsaturated carbonyl compound could lead to the formation of a bromo-substituted quinoline.
N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination of aromatic compounds. nih.gov The bromination of quinoline derivatives often occurs on the benzene ring. acgpubs.org For the synthesis of this compound, a precursor such as methyl quinoline-7-carboxylate could potentially be brominated at the 4-position. However, achieving high regioselectivity can be challenging and may depend on the reaction conditions and the presence of catalysts. rsc.orgnih.gov
Studies on the bromination of substituted quinolines have shown that the position of substitution is highly dependent on the nature and position of the existing substituents. researchgate.netresearchgate.net For instance, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction conditions. researchgate.net While direct evidence for the specific bromination of methyl quinoline-7-carboxylate to its 4-bromo derivative is limited in the provided search results, the general principles of electrophilic aromatic substitution on the quinoline ring suggest that this is a plausible, albeit potentially complex, transformation.
Table 2: Key Brominating Agents and Their Applications
| Brominating Agent | Typical Application | Key Considerations for Regioselectivity |
| Bromine (Br₂) | Direct electrophilic aromatic bromination. researchgate.net | Solvent and temperature can influence the position of bromination. researchgate.net |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, electrophilic aromatic bromination. nih.govrsc.org | Often requires a radical initiator or specific catalysts for aromatic substitution. rsc.org |
Esterification Routes to the Methyl Carboxylate Moiety
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For the final step in synthesizing this compound from its carboxylic acid precursor, 4-bromoquinoline-7-carboxylic acid, several methods are available, ranging from classical acid catalysis to milder, more specialized techniques.
Fischer Esterification from Carboxylic Acid Precursors
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. tcichemicals.commasterorganicchemistry.com This equilibrium-driven process is typically pushed toward the product side by using a large excess of the alcohol (in this case, methanol) which can also serve as the solvent, and/or by removing the water that is formed during the reaction. tcichemicals.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol (methanol) then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final methyl ester product and regenerate the acid catalyst. youtube.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess Methanol | Reflux | Strong dehydrating agent, inexpensive. uakron.edu |
| Hydrochloric Acid (HCl) | Excess Methanol | Reflux | Commonly used, generated from various sources. |
| p-Toluenesulfonic Acid (TsOH) | Excess Methanol | Reflux | Solid, easier to handle than liquid acids. |
Alternative Esterification Techniques (e.g., Diazomethane (B1218177), Activated Esters)
While Fischer esterification is robust, its harsh acidic conditions can be incompatible with sensitive functional groups. Alternative methods offer milder conditions for the synthesis of this compound.
Diazomethane: Diazomethane (CH₂N₂) and its safer, more stable surrogate trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are highly effective reagents for the rapid and quantitative conversion of carboxylic acids to methyl esters under non-acidic conditions. tcichemicals.comlibretexts.orglibretexts.org The reaction is typically performed at room temperature or below and proceeds via an initial acid-base reaction where the carboxylic acid protonates the diazomethane. youtube.com The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane intermediate and displacing nitrogen gas as the leaving group. libretexts.orgyoutube.com The formation of gaseous N₂ makes the reaction irreversible and drives it to completion. libretexts.org
Activated Esters: Another powerful strategy involves the conversion of the carboxylic acid into an "activated ester," which is a more reactive derivative that can readily undergo nucleophilic attack by methanol. This two-step approach avoids the need for strong acids. One common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, a process significantly accelerated by the nucleophilic catalyst DMAP, to yield the ester and dicyclohexylurea (DCU) as a solid byproduct that can be removed by filtration. organic-chemistry.orgorgsyn.org More recently, methods using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) have been developed to generate various activated esters, including N-hydroxysuccinimide (NHS) esters, which can subsequently be reacted with alcohols. organic-chemistry.org
Table 2: Comparison of Alternative Methyl Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Diazomethane | CH₂N₂ or TMS-CHN₂ | 0°C to RT, Ether/Methanol | Mild, fast, high yield, irreversible. tcichemicals.comlibretexts.org | Diazomethane is toxic and explosive. libretexts.org |
| Steglich Esterification | DCC, DMAP, Methanol | Room Temperature, CH₂Cl₂ | Mild, high yield, suitable for sterically hindered substrates. organic-chemistry.org | Forms DCU byproduct, DCC is an allergen. |
| Activated Ester (PPh₃/I₂) | PPh₃, I₂, Et₃N, Nucleophile | Room Temperature | Avoids carbodiimides, broad scope. organic-chemistry.org | Two-step process may be required. |
Modern Catalytic Approaches for Quinoline Synthesis and Functionalization
The construction and subsequent functionalization of the quinoline ring system are central to accessing complex targets like this compound. Modern catalysis offers sophisticated tools to build the heterocyclic core and introduce substituents with high precision.
Transition Metal-Catalyzed Annulations (e.g., Rhodium, Copper)
Transition metal-catalyzed annulation (ring-forming) reactions provide powerful and convergent pathways to construct the quinoline skeleton from simpler, acyclic precursors.
Rhodium-Catalyzed Annulations: Rhodium catalysts have been successfully employed in the synthesis of quinolines under mild conditions. One notable method involves the reaction of anilines with allyl alcohols in an aqueous medium using a Rh(II) acetate/TPPTS catalytic system. rsc.org This approach is environmentally benign and allows for catalyst recycling. Another elegant strategy is the rhodium-catalyzed hydroacylative union of o-alkynyl anilines with aldehydes. nih.govacs.org This reaction proceeds through the formation of a 2-aminophenyl enone intermediate, which then undergoes cyclization to form the quinoline ring, demonstrating broad functional group tolerance and high yields. nih.govacs.org
Copper-Catalyzed Annulations: Copper catalysis offers a cost-effective and versatile alternative for quinoline synthesis. Domino reactions involving enaminones and 2-halobenzaldehydes can produce a variety of quinoline derivatives. rsc.org Another innovative approach is the copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE), which serves as both a solvent and a vinyl equivalent to construct a new fused ring. nih.govacs.org Such methods highlight the ability of copper to mediate complex cascade reactions involving C-H activation and C-C/C-N bond formations to build heterocyclic systems. rsc.orgacs.org
Table 3: Examples of Transition Metal-Catalyzed Quinoline Synthesis
| Catalyst System | Reactants | Reaction Type | Key Feature |
|---|---|---|---|
| Rh(II)acetate/TPPTS | Anilines + Allyl Alcohols | Annulation | Aqueous, recyclable catalyst system. rsc.org |
| [Rh(cod)Cl]₂/dppf | o-Alkynyl Anilines + Aldehydes | Hydroacylation/Cyclization | High functional group tolerance, mild conditions. acs.org |
| CuI / L-proline | Enaminones + 2-Iodobenzaldehydes | Domino Reaction | Forms C(aryl)-N bond and cyclizes. rsc.org |
| Cu(OAc)₂ | Quinolines + Dichloroethane | Oxidative C-H Annulation | DCE acts as a vinyl equivalent. nih.govacs.org |
Palladium-Catalyzed C-H Activation Strategies
Palladium-catalyzed C-H activation has become a transformative tool for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. mdpi.com This strategy is particularly powerful for modifying the quinoline ring at positions that are difficult to access through classical methods.
The regioselectivity of these reactions is often controlled by a directing group. The nitrogen atom of the quinoline ring (or the oxygen of a quinoline N-oxide) can direct the palladium catalyst to the C2 or C8 position. mdpi.comacs.org While C2 functionalization is common, recent advances have enabled selective C8 arylation of quinoline N-oxides by carefully tuning the solvent, ligands, and additives. acs.org For instance, using a palladium catalyst in the presence of silver phosphate (B84403) and acetic acid can favor C8 arylation with high selectivity. acs.org These C-H functionalization reactions can be used to install aryl, alkyl, and other groups onto the quinoline scaffold, representing a highly atom-economical approach to complex derivatives. rsc.orgnih.gov
Table 4: Palladium-Catalyzed C-H Functionalization of Quinolines
| Catalyst / Ligand | Directing Group | Position Functionalized | Coupling Partner |
|---|---|---|---|
| Pd(OAc)₂ | Quinoline N-Oxide | C2 | Aryl Bromides mdpi.com |
| Pd(OAc)₂ | Quinoline N-Oxide | C8 | Iodoarenes acs.org |
| Pd(OAc)₂ / PivOH | Quinoline | C2 | Unactivated Arenes mdpi.com |
| Pd(acac)₂ / H₂hpda | 8-Methylquinoline | Benzylic C-H | Acetoxylation (O₂) nih.gov |
Electrophotocatalytic Methods for Azaarene Modification
At the forefront of synthetic methodology, the combination of electrochemistry and photocatalysis offers unique reaction pathways for the modification of azaarenes like quinoline. This synergistic approach can achieve selectivities that are different from purely photochemical or electrochemical methods.
Recent studies have demonstrated the electrophotocatalytic hydroxymethylation of azaarenes using methanol as a C1 source. nih.gov This process often utilizes an organic photoredox catalyst, such as an acridine, and uses electricity as a "sacrificial oxidant," making it a sustainable approach. nih.gov The reaction proceeds under mild conditions and can tolerate a range of functional groups. While not directly installing the bromo or carboxylate groups, this technology exemplifies the cutting-edge methods being developed for the late-stage functionalization of quinoline and other nitrogen-containing heterocycles, opening new avenues for creating novel analogues.
Advanced Synthetic Techniques and Optimization
The synthesis of quinoline derivatives, including this compound, has evolved beyond classical methods to incorporate advanced techniques that offer significant improvements in efficiency, safety, and environmental impact. These modern approaches focus on optimizing reaction conditions through specialized equipment and adherence to green chemistry principles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of quinoline scaffolds. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. This technique is particularly effective for reactions like the nucleophilic aromatic substitution (SNAr) often employed in the synthesis of functionalized quinolines.
In a relevant example demonstrating a green and efficient protocol, 4,7-dichloroquinoline (B193633) was reacted with various phenols to produce 7-chloro-4-phenoxyquinolines. nih.gov This process, which could be adapted for the synthesis of related bromo-analogues, highlights the advantages of microwave energy. Researchers found that using an ionic liquid, 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), as the reaction medium under microwave irradiation led to excellent yields in remarkably short times. nih.gov
Table 1: Example of Microwave-Assisted Synthesis of 7-Chloro-4-phenoxyquinolines
| Parameter | Condition | Outcome | Source |
| Starting Material | 4,7-Dichloroquinoline and Phenol derivatives | - | nih.gov |
| Energy Source | Microwave (MW) | - | nih.gov |
| Solvent | [bmim][PF6] (ionic liquid) | Favored the SNAr reaction | nih.gov |
| Reaction Time | 10 minutes | Significantly reduced from conventional heating | nih.gov |
| Yield | 72-82% (simple phenols), 48-60% (hybrids) | Good to excellent yields | nih.gov |
This protocol avoids the use of volatile organic solvents and provides a rapid and efficient pathway to highly functionalized quinolines, showcasing a significant advancement over traditional synthetic approaches. nih.gov
Continuous Flow Reaction Methodologies
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and scalability for chemical synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for managing highly exothermic reactions, which can be problematic in large-scale batch reactors. mt.com
The application of in-situ analytical tools, such as Fourier-transform infrared spectroscopy (FTIR), provides real-time monitoring of the reaction stream. mt.com This allows chemists to observe the disappearance of reactants and the appearance of products as they happen, enabling rapid process optimization. mt.com Key variables like catalyst loading, dosing rates, and temperature can be screened and adjusted on the fly to maximize conversion and yield. mt.com While specific applications to this compound are not detailed in the literature, the principles are broadly applicable. For instance, a palladium-catalyzed denitrogenative carbonylation of benzotriazinones has been successfully adapted to a continuous-flow protocol, demonstrating the method's utility for complex heterocyclic synthesis. acs.org
Table 2: Advantages of Continuous Flow Chemistry in Chemical Synthesis
| Feature | Description | Benefit | Source |
| Safety | Superior heat exchange and small reaction volumes. | Minimizes risks associated with highly exothermic or hazardous reactions. | mt.com |
| Control | Precise manipulation of reaction parameters (temperature, time, stoichiometry). | High reproducibility and optimization of reaction conditions. | mt.com |
| Efficiency | Real-time monitoring and rapid optimization. | Accelerated process development and higher throughput. | mt.com |
| Scalability | Production is increased by running the system for longer periods. | Seamless transition from laboratory-scale development to production. | mt.com |
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comzenodo.org Traditional quinoline synthesis methods, such as the Skraup and Doebner-von Miller reactions, are often criticized for their reliance on harsh conditions, toxic reagents, and the production of significant waste. ijpsjournal.comnih.govresearchgate.net
Modern synthetic design increasingly incorporates the principles of green chemistry to address these shortcomings. Key principles applied to quinoline synthesis include waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. ijpsjournal.com Researchers have focused on developing eco-friendly methods such as solvent-free reactions, the use of benign catalysts like nanocatalysts, and employing energy-efficient techniques like microwave or ultrasound irradiation. ijpsjournal.comnih.gov For example, nanocatalysts have been utilized to produce quinoline derivatives in high yields with minimal reaction times (5-60 minutes) and often under solvent-free conditions, providing an environmentally and economically attractive alternative. nih.gov
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines
| Aspect | Traditional Synthesis (e.g., Skraup) | Green Synthesis | Source |
| Conditions | High temperatures, strong acids (e.g., sulfuric acid). | Milder temperatures, often room temperature or slightly elevated. | nih.govresearchgate.net |
| Solvents | Hazardous organic solvents. | Benign solvents (e.g., water, ethanol) or solvent-free conditions. | ijpsjournal.comnih.gov |
| Catalysts | Stoichiometric or toxic reagents. | Recyclable and non-toxic catalysts (e.g., nanocatalysts). | nih.gov |
| Byproducts | Significant generation of waste. | High atom economy, minimizing byproduct formation. | ijpsjournal.com |
| Energy | High energy consumption due to long reaction times and high heat. | Energy-efficient methods (e.g., microwave, ultrasound). | ijpsjournal.comnih.gov |
Chemical Reactivity and Transformation Studies of Methyl 4 Bromoquinoline 7 Carboxylate
Reactivity of the Bromo-Substituent
The bromine atom at the C-4 position of the quinoline (B57606) ring is the most versatile handle for synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which activates the C-4 position for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The C-4 position of the quinoline nucleus is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the bromo-substituent, leading to the displacement of the bromide ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to occur and is enhanced by the electron-withdrawing quinoline nitrogen.
While specific studies on methyl 4-bromoquinoline-7-carboxylate are not extensively documented, the principles of SNAr on related haloquinolines are well-established. mdpi.commdpi.com The reaction is typically carried out by heating the bromoquinoline with a suitable nucleophile, often in a polar aprotic solvent like DMF or DMSO. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the C-4 position. For instance, the reaction with primary or secondary amines would yield 4-aminoquinoline (B48711) derivatives, a scaffold present in numerous biologically active molecules. mdpi.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C-4 serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.orgrsc.org For this compound, this reaction would involve coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This protocol allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Organoboron) | Catalyst | Base | Solvent | Product Type |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Arylquinoline |
| 2 | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Heteroarylquinoline |
| 3 | Potassium vinyltrifluoroborate | Pd(OAc)₂ / SPhos | Na₂CO₃ | t-AmylOH/H₂O | 4-Vinylquinoline |
| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 4-Alkylquinoline |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.org Reacting this compound with various terminal alkynes via the Sonogashira coupling provides a direct route to 4-alkynylquinoline derivatives. These products are valuable precursors for more complex molecular architectures and materials. rsc.orgresearchgate.net
Table 2: Typical Protocols for Sonogashira Coupling
| Entry | Coupling Partner (Alkyne) | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF |
| 3 | 1-Heptyne | Pd(OAc)₂ / Xantphos | CuBr | Cs₂CO₃ | DMF |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.org This method is highly effective for coupling a wide range of primary and secondary amines with aryl bromides. chemspider.com For this compound, this reaction would provide access to a diverse library of 4-aminoquinoline derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
Table 3: Illustrative Buchwald-Hartwig Amination Strategies
| Entry | Amine Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent |
| 1 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |
| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene |
| 4 | Cyclohexylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF |
The Negishi and Stille couplings offer additional powerful strategies for C-C bond formation at the C-4 position.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the more reactive organometallics, often allowing for milder reaction conditions compared to other coupling methods. wikipedia.org This reaction is particularly useful for introducing alkyl groups, including those with sp³-hybridized carbons.
The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the toxicity of the tin byproducts. wikipedia.org This method can be used to form C-C bonds with alkenyl, aryl, and alkynyl stannanes.
Table 4: Representative Negishi and Stille Coupling Protocols
| Reaction Type | Entry | Organometallic Reagent | Catalyst | Solvent |
| Negishi | 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF |
| Negishi | 2 | Ethylzinc bromide | Ni(acac)₂ / dppe | DMF |
| Stille | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene |
| Stille | 2 | (2-Furyl)tributyltin | PdCl₂(dppf) | Dioxane |
Reductive Debromination Investigations
The carbon-bromine bond at the 4-position of the quinoline ring is susceptible to cleavage under reductive conditions. A common and effective method for the debromination of bromoquinolines is through palladium-catalyzed reactions. These reactions typically involve a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.
Catalytic hydrogenation is a widely employed technique for the reduction of various functional groups, including the dehalogenation of aryl halides. researchgate.net In the context of bromoquinolines, the process involves the addition of hydrogen across the C-Br bond, leading to its replacement with a C-H bond. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temperature | Methyl quinoline-7-carboxylate |
| Palladium on Carbon (Pd/C) | Ammonium formate | Methanol (B129727) | Reflux | Methyl quinoline-7-carboxylate |
This table represents typical conditions for the reductive debromination of bromoquinolines based on established literature for similar substrates.
Reactivity of the Methyl Carboxylate Group
The methyl carboxylate group at the 7-position offers a gateway to a variety of functional group interconversions, including hydrolysis, transesterification, amidation, and reduction.
Hydrolysis to Carboxylic Acid
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromoquinoline-7-carboxylic acid. glpbio.commedchemexpress.comambeed.com This transformation can be achieved under either acidic or basic conditions. libretexts.orgrsc.org
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgrsc.orgmasterorganicchemistry.comlibretexts.org To drive the equilibrium towards the carboxylic acid, an excess of water is often used. libretexts.orgrsc.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.org The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt. libretexts.orgrsc.orgwikipedia.org Subsequent acidification of the reaction mixture yields the free carboxylic acid. libretexts.org
| Conditions | Reagents | Product |
| Acidic | Dilute HCl or H₂SO₄, H₂O, Heat | 4-Bromoquinoline-7-carboxylic acid |
| Basic | NaOH or KOH, H₂O, Heat, then H₃O⁺ | 4-Bromoquinoline-7-carboxylic acid |
This interactive table summarizes the general conditions for the hydrolysis of this compound.
Transesterification Reactions
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. sigmaaldrich.com For this compound, this reaction allows for the synthesis of other ester derivatives. The reaction can be catalyzed by either an acid or a base. sigmaaldrich.com In acid-catalyzed transesterification, the ester is treated with an excess of the desired alcohol in the presence of a strong acid catalyst. libretexts.orgsigmaaldrich.com Base-catalyzed transesterification is typically achieved using an alkoxide of the desired alcohol. sigmaaldrich.com To ensure a high yield of the new ester, the alcohol is often used as the solvent. sigmaaldrich.com
| Catalyst | Alcohol (R'OH) | Product |
| H₂SO₄ (catalytic) | Ethanol | Ethyl 4-bromoquinoline-7-carboxylate |
| NaOCH₂CH₃ (catalytic) | Ethanol | Ethyl 4-bromoquinoline-7-carboxylate |
| H₂SO₄ (catalytic) | Isopropanol | Isopropyl 4-bromoquinoline-7-carboxylate |
This table illustrates potential transesterification reactions of this compound.
Amidation and Reduction of the Ester Functionality
The methyl carboxylate group can be converted into an amide through reaction with an amine. Direct amidation of esters can be challenging and may require harsh conditions or the use of specific coupling agents. researchgate.netlibretexts.org A more common approach involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent. libretexts.org Alternatively, direct conversion can sometimes be achieved by heating the ester with an amine.
The ester can also be reduced to the corresponding primary alcohol, (4-bromoquinolin-7-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. sigmaaldrich.comnih.govlibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. bldpharm.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, although its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. medchemexpress.commasterorganicchemistry.comquimicaorganica.orgrsc.org
| Reagent | Solvent | Product |
| LiAlH₄ | Anhydrous THF or Et₂O | (4-Bromoquinolin-7-yl)methanol |
| Amine (e.g., RNH₂) + Heat | - | N-Alkyl-4-bromoquinoline-7-carboxamide |
| 1. NaOH, H₂O, Heat2. Amine, Coupling Agent | DMF or CH₂Cl₂ | N-Alkyl-4-bromoquinoline-7-carboxamide |
This table outlines the amidation and reduction reactions of the methyl carboxylate group.
Reactivity of the Quinoline Heterocycle
Electrophilic Aromatic Substitution Patterns on the Quinoline Ring
The quinoline ring system is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution reactions. The nitrogen atom in the pyridine (B92270) ring is deactivating, making the heterocyclic ring less reactive towards electrophiles than the carbocyclic (benzene) ring. Therefore, electrophilic substitution on quinoline generally occurs on the benzene (B151609) ring. libretexts.org
The directing effect of the fused pyridine ring favors substitution at the 5- and 8-positions of the quinoline nucleus. In the case of this compound, the existing substituents will also influence the position of further substitution. The bromo group at the 4-position is a deactivating ortho-, para-director, while the methyl carboxylate group at the 7-position is a deactivating meta-director. Considering the inherent reactivity of the quinoline ring and the directing effects of the substituents, electrophilic attack is most likely to occur at the 5- or 8-position. The precise outcome would depend on the specific electrophile and reaction conditions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at either the 5- or 8-position.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-bromo-5-nitroquinoline-7-carboxylate and/or Methyl 4-bromo-8-nitroquinoline-7-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 4,5-dibromoquinoline-7-carboxylate and/or Methyl 4,8-dibromoquinoline-7-carboxylate |
This table provides a predictive overview of electrophilic substitution reactions on this compound.
Nucleophilic Additions to the Nitrogen Heteroatom (N-oxidation)
The nitrogen atom in the quinoline ring is a site of nucleophilicity and can undergo oxidation to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the quinoline system, influencing its reactivity in subsequent reactions. The N-oxidation of quinolines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
For instance, studies on the N-oxidation of bromoquinolines have shown that the reaction proceeds readily. The resulting quinoline N-oxides can then be subjected to further functionalization. The presence of the electron-withdrawing carboxylate group at the 7-position in this compound is expected to decrease the electron density of the ring system, potentially making the nitrogen atom less nucleophilic compared to unsubstituted quinoline. However, N-oxidation is still a feasible and important transformation. Research on the N-oxidation of quinoxaline-7-carboxylate derivatives to their 1,4-di-N-oxide forms further supports the feasibility of N-oxidation in quinoline systems bearing a carboxylate group. researchgate.net
Table 1: General Conditions for N-Oxidation of Quinolines
| Reagent | Solvent | Temperature | Typical Outcome |
| m-CPBA | Dichloromethane (DCM) | 0 °C to room temp. | Quinoline N-oxide |
| Hydrogen Peroxide / Acetic Acid | N/A | Elevated temp. | Quinoline N-oxide |
It is important to note that the specific conditions for the N-oxidation of this compound would need to be empirically determined.
Dearomatization Reactions and Subsequent Transformations
Dearomatization reactions of N-heterocycles like quinoline are powerful tools for generating three-dimensional molecular architectures from flat aromatic precursors. researchgate.net These reactions disrupt the aromaticity of the pyridine ring, leading to partially or fully saturated heterocyclic systems. The presence of both a bromine atom and a methyl carboxylate group on the quinoline core of this compound would influence the course of dearomatization. The electron-withdrawing nature of the ester group can facilitate nucleophilic attack on the pyridine ring. nih.gov
Various methods for the dearomatization of quinolines have been developed, including reductions and cycloadditions. For example, the partial reduction of the pyridine ring can lead to 1,2-dihydroquinolines or 1,4-dihydroquinolines, which are versatile intermediates for further functionalization. Copper-catalyzed protocols have been employed for the dearomatization of quinolines, including those bearing substituents on the phenyl ring. nih.gov These methods often tolerate a range of functional groups, suggesting they could be applicable to this compound.
Furthermore, dearomatization can be achieved through [3+2] annulation reactions with aminocyclopropanes, leading to complex polycyclic structures. nih.gov The applicability of such a reaction to this compound would depend on the specific reaction conditions and the influence of the existing substituents. Photoinduced single-electron reduction has also been shown to trigger dearomative dimerization and skeletal rearrangements in quinolines. chemrxiv.org
Table 2: Examples of Dearomatization Reactions of Quinoline Derivatives
| Reaction Type | Reagents | Product Type |
| 1,2-Hydrosilylation | Phenylsilane, [Ru(p-cymene)P(Cy)3Cl2] | N-Silyl-1,2-dihydroquinoline |
| Reductive Dearomatization | N/A | N-CO2R-protected 1,2-dihydroquinolines |
| [3+2] Annulation | Donor-acceptor aminocyclopropanes, Yb(OTf)3 | Tetrahydroindolizine derivatives |
Metalation Studies and Directed Ortho-Metalation (DOM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.ca In principle, various functional groups on the quinoline ring of this compound could act as DMGs.
The nitrogen atom of the quinoline ring itself can direct metalation to the C8 position. However, the presence of the bromine atom at C4 and the methyl carboxylate at C7 introduces complexity. The ester group is generally not a strong directing group for ortho-metalation. The bromine atom at C4 could potentially undergo halogen-metal exchange, which is often faster than deprotonation.
Alternatively, the carboxylate group could be transformed into a more potent DMG, such as an amide or an oxazoline, to direct metalation to the C6 or C8 positions. Research on the functionalization of pyridine and quinoline scaffolds highlights the use of various metalation strategies, including direct selective metalation and halogen/metal exchange reactions. researchgate.net The choice of the organolithium base and reaction conditions can dictate the chemoselectivity between DoM and nucleophilic attack at the ester functionality.
Table 3: Common Directing Metalation Groups (DMGs) and Potential Metalation Sites on a Quinoline Ring
| Directing Group | Potential Metalation Site(s) |
| Nitrogen (in quinoline) | C8 |
| Amide (converted from ester) | C6 or C8 |
| Oxazoline (converted from ester) | C6 or C8 |
Rearrangement Studies and Intermolecular Reactions
The quinoline skeleton can undergo various rearrangement reactions, often triggered by specific reagents or reaction conditions. For instance, acid-promoted rearrangements of arylmethyl azides have been utilized for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives, which involves a formal [4+2] cycloaddition. nih.govacs.org While this describes a synthetic route to bromoquinolines, it highlights the potential for skeletal rearrangements within the quinoline framework.
Photoinduced single-electron reduction of quinolines has been shown to lead to dearomative dimerization and, in some cases, unprecedented skeletal rearrangements to form indoles. chemrxiv.org The specific outcome of such a reaction on this compound would be highly dependent on the reaction conditions and the influence of the bromo and carboxylate substituents.
Intermolecular reactions of haloquinolines are common and provide a pathway for further functionalization. The bromine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with activation from the quinoline nitrogen. It can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. Theoretical studies on intermolecular interactions in solid-state organic pigments like quinacridones, which share some structural similarities with quinolines, underscore the importance of intermolecular forces in determining the properties of these compounds. nih.gov
Mechanistic Investigations of Reactions Involving Methyl 4 Bromoquinoline 7 Carboxylate
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthetic utility of methyl 4-bromoquinoline-7-carboxylate is prominently demonstrated in its participation in a variety of synthetic pathways, including cross-coupling, annulation, and functionalization reactions. Understanding the underlying mechanisms of these transformations is key to harnessing their full potential.
Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for such transformations. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura coupling of this compound with an organoboron reagent, the catalytic cycle is initiated by the oxidative addition of the bromoquinoline to a palladium(0) complex. This step, often considered rate-limiting, forms a square planar palladium(II) intermediate. Subsequent transmetalation with a boronate species, formed by the reaction of the boronic acid with a base, leads to the formation of a diorganopalladium(II) complex. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligands, base, and solvent can significantly influence the efficiency of each step in the cycle.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. The catalytic cycle begins with the oxidative addition of the bromoquinoline to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium(II) species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the palladium(0) catalyst.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, starting with oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The subsequent reductive elimination furnishes the alkynylated quinoline (B57606) and regenerates the palladium(0) catalyst.
| Cross-Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| Heck | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 80-90 |
Role of Intermediates in Annulation and Functionalization Reactions
Annulation reactions provide a powerful strategy for the construction of polycyclic aromatic systems. In the context of this compound, these reactions often proceed through the formation of key intermediates that dictate the final product structure. For instance, in a palladium-catalyzed annulation reaction with an internal alkyne, the initial oxidative addition of the bromoquinoline to the palladium catalyst is followed by insertion of the alkyne. The resulting vinylpalladium intermediate can then undergo intramolecular cyclization onto the quinoline ring, leading to the formation of a new fused ring system. The stability and reactivity of this cyclic intermediate are crucial for the subsequent steps, which may involve further transformations to yield the final aromatic product.
Functionalization reactions, on the other hand, introduce new chemical moieties onto the quinoline scaffold. The role of intermediates is equally critical in these processes. For example, in a nucleophilic aromatic substitution reaction, the attack of a nucleophile on the electron-deficient quinoline ring, activated by the bromo substituent, leads to the formation of a Meisenheimer complex. This anionic intermediate is stabilized by the delocalization of the negative charge over the aromatic system. The subsequent departure of the bromide ion results in the formation of the substituted product. The nature of the nucleophile and the reaction conditions can influence the stability and fate of the Meisenheimer intermediate.
Radical Pathways in Quinoline Chemistry
While many reactions of quinolines proceed through ionic mechanisms, radical pathways also play a significant role in their chemistry. The bromine atom in this compound can be a precursor for the generation of quinolinyl radicals under appropriate conditions. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen donor like tributyltin hydride, the bromoquinoline can undergo a radical dehalogenation reaction.
Furthermore, intramolecular radical cyclizations can be employed to construct new ring systems fused to the quinoline core. In such a reaction, a radical generated at a side chain attached to the quinoline can add to one of the double bonds of the quinoline ring. The regioselectivity of this cyclization is governed by the stability of the resulting radical intermediate. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of these transient radical species, providing valuable insights into their structure and reactivity.
Kinetic Studies of Key Transformation Steps
Kinetic studies are instrumental in elucidating the detailed mechanism of a reaction by providing information about the reaction rates and the factors that influence them. For the cross-coupling reactions of this compound, kinetic analysis can help identify the rate-determining step of the catalytic cycle. For example, by systematically varying the concentrations of the reactants, catalyst, and ligand, and monitoring the reaction progress over time, one can determine the reaction order with respect to each component.
In many palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition step is found to be rate-determining. However, in some cases, particularly with electron-rich aryl bromides or sterically hindered substrates, the transmetalation or reductive elimination step can become rate-limiting. Kinetic isotope effect (KIE) studies can also provide valuable information about the transition state of the rate-determining step.
| Reaction Parameter | Observation | Mechanistic Implication |
| Increased Catalyst Loading | Increased reaction rate | Catalyst is involved in the rate-determining step |
| Increased Ligand Concentration | Rate may increase or decrease | Ligand association/dissociation affects the active catalyst concentration |
| Change in Aryl Halide | Rate: I > Br > Cl | C-X bond strength influences the oxidative addition rate |
Spectroscopic Techniques for In Situ Reaction Monitoring
The direct observation of reactive intermediates and the real-time monitoring of reactant consumption and product formation are crucial for a comprehensive understanding of a reaction mechanism. In situ spectroscopic techniques are invaluable tools for achieving this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture within an NMR tube. This technique can provide detailed structural information about the species present in the solution, including reactants, products, and transient intermediates. For palladium-catalyzed reactions of this compound, in situ NMR can be used to observe the formation of the oxidative addition product and subsequent intermediates in the catalytic cycle. Changes in chemical shifts and coupling constants can provide insights into the coordination environment of the palladium center.
Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for reaction monitoring, particularly for reactions involving changes in functional groups. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, one can obtain real-time IR spectra. This is particularly useful for monitoring the progress of reactions involving carbonyl groups, such as the ester group in this compound, or for detecting the formation of new functional groups in the product.
These advanced spectroscopic techniques, coupled with kinetic and computational studies, provide a multifaceted approach to unraveling the intricate mechanistic details of reactions involving this compound, paving the way for the development of more efficient and selective synthetic methodologies.
Theoretical and Computational Studies of Methyl 4 Bromoquinoline 7 Carboxylate
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.govrsc.org For methyl 4-bromoquinoline-7-carboxylate, DFT calculations are employed to determine its most stable three-dimensional geometry (optimized structure) by finding the minimum energy state. These calculations provide foundational data for further analysis, including the distribution of electrons and the energies of molecular orbitals. Recent studies on various quinoline (B57606) derivatives have successfully used DFT to elucidate electronic structures, reactivity, and other molecular characteristics. nih.govrsc.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dergi-fytronix.com
For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be centered on the quinoline ring and the electron-withdrawing carboxylate group. These orbital characteristics are key to predicting how the molecule will interact with other reagents. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Value (eV) | Formula | Description |
| EHOMO | -6.85 | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.75 | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.10 | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Ionization Potential (I) | 6.85 | -EHOMO | Approximate energy required to remove an electron. |
| Electron Affinity (A) | 1.75 | -ELUMO | Approximate energy released when an electron is added. |
| Chemical Potential (μ) | -4.30 | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |
| Global Hardness (η) | 2.55 | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.39 | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to accept electrons. |
| Electronegativity (χ) | 4.30 | -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | 3.62 | μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
DFT calculations can generate Molecular Electrostatic Potential (MEP) maps and perform Natural Bond Orbital (NBO) analysis to visualize and quantify charge distribution. dergi-fytronix.com The MEP map illustrates the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, negative potential is expected around the quinoline nitrogen and the carbonyl oxygen, indicating sites prone to electrophilic attack. Positive potential would be found around the hydrogen atoms.
NBO analysis provides a more quantitative picture by calculating the charge on each atom. This data helps predict the most likely sites for nucleophilic and electrophilic reactions. For instance, the carbon atom at position 4, bonded to the bromine, is expected to be electron-deficient and thus a primary target for nucleophilic substitution.
Table 2: Hypothetical NBO Charges on Selected Atoms of this compound
| Atom | Position/Group | Hypothetical NBO Charge (e) | Predicted Reactivity |
| N | Quinoline Ring | -0.550 | Site for protonation/electrophilic attack |
| C4 | Quinoline Ring | +0.150 | Site for nucleophilic attack |
| Br | C4 Substituent | -0.080 | Leaving group in substitution reactions |
| C | Carbonyl Group | +0.780 | Site for nucleophilic attack |
| O | Carbonyl Group | -0.620 | Site for electrophilic attack/H-bonding |
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, in a nucleophilic aromatic substitution reaction on this compound, DFT could be used to model the approach of a nucleophile, the formation of an intermediate (like a Meisenheimer complex), and the departure of the bromide leaving group. mdpi.com Such studies clarify reaction mechanisms and can predict the feasibility of a proposed synthetic route.
Spectroscopic Property Predictions and Correlations
DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts with high accuracy. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted spectrum is generated. Comparing this with the experimental spectrum is a powerful method for structural verification.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These predicted frequencies help in assigning the experimental vibrational bands to specific functional groups, such as the C=O stretch of the ester or C-Br stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated 1H NMR Chemical Shifts (δ) for this compound
| Proton | Position/Group | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Difference (ppm) |
| H2 | Quinoline Ring | 8.85 | 8.89 | -0.04 |
| H3 | Quinoline Ring | 7.80 | 7.85 | -0.05 |
| H5 | Quinoline Ring | 8.20 | 8.23 | -0.03 |
| H6 | Quinoline Ring | 8.05 | 8.09 | -0.04 |
| H8 | Quinoline Ring | 8.50 | 8.55 | -0.05 |
| -OCH3 | Methyl Ester | 4.00 | 4.03 | -0.03 |
Molecular Dynamics Simulations relevant to chemical processes
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. While DFT is excellent for static properties, MD simulates the movement of atoms and molecules by solving Newton's equations of motion. An MD simulation of this compound, for example in a solvent like water or DMSO, could reveal its conformational flexibility, solvation dynamics, and how it might interact with other molecules in a solution. In the context of drug design, MD simulations are crucial for understanding how a ligand like this might bind to a biological target, showing the key interactions and conformational changes that occur during the binding process.
Applications in Advanced Organic Synthesis and Research
Methyl 4-Bromoquinoline-7-carboxylate as a Versatile Synthetic Building Block
The strategic placement of a halogen and an ester group on the quinoline (B57606) scaffold endows this compound with significant synthetic utility. The bromine atom serves as a key handle for numerous cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of intricate molecular frameworks. Simultaneously, the methyl carboxylate group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic possibilities.
The rigid, bicyclic core of the quinoline system makes it an excellent scaffold for the construction of complex, polycyclic heterocyclic architectures. The bromine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Key reactions that leverage the bromo-substituent include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. libretexts.orgrsc.org
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, which can be further elaborated. nih.govorganic-chemistry.orgrsc.org
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing functionalized amino groups. wikipedia.orgatlanchimpharma.comyoutube.com
These transformations allow chemists to systematically build molecular complexity from the this compound core, leading to novel heterocyclic systems with potential applications in various areas of chemical research.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential transformations of this compound based on established methodologies for similar aryl bromides.
| Coupling Reaction | Reactant | Typical Catalyst/Ligand System | Bond Formed | Resulting Structure Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | C-C (Aryl-Aryl) | 4-Aryl-quinoline-7-carboxylate |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl-Aryl) | 4-Alkynyl-quinoline-7-carboxylate |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP or XPhos | C-N (Amino-Aryl) | 4-Amino-quinoline-7-carboxylate |
Chemical probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization of cellular processes and the tracking of molecules within a biological environment. Quinoline derivatives are known to form the core of many fluorescent dyes. researchgate.net
While direct synthesis of a probe from this compound is not extensively documented, its structure is highly suitable for such applications. For example, a closely related compound, methyl 7-bromoquinoline-2-carboxylate, has been successfully used to prepare a fluorescent derivative for cell imaging. nih.gov The synthetic strategy involved replacing the bromine atom with a dimethylamino group, a modification known to induce fluorescence in quinoline systems. nih.gov A similar strategy could be applied to this compound to develop novel chemical probes for research purposes. The resulting probe could potentially be used to investigate cellular uptake mechanisms or to label specific organelles. nih.gov
Development of Novel Methodologies Utilizing its Unique Reactivity Profile
The presence of both an electron-withdrawing ester group and a displaceable bromine atom on the quinoline ring system presents opportunities for developing new synthetic methodologies. The reactivity of the C-4 bromine is influenced by the electronic nature of the quinoline ring, which can be fine-tuned by the ester at the C-7 position. This interplay could be exploited in palladium-catalyzed functionalization reactions to achieve unique reactivity or selectivity. researchgate.net Research in this area could focus on developing novel, efficient C-H activation or multi-component reactions where this compound acts as a key substrate to build molecular libraries of substituted quinolines. nih.gov
Role in the Synthesis of Quinolone-Based Scaffolds for Chemical Biology Research
Quinolone and quinoline-4-carboxylic acid scaffolds are prevalent in medicinal chemistry and chemical biology due to their wide range of biological activities. sci-hub.se These scaffolds are often used to design molecules that can interact with specific biological targets. The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids. sci-hub.se
This compound can serve as a key intermediate for accessing functionalized quinolone scaffolds. Following a palladium-catalyzed reaction to introduce a desired substituent at the 4-position, subsequent hydrolysis of the methyl ester at the C-7 position would yield a carboxylic acid. This carboxylic acid group provides a handle for further derivatization, such as amide bond formation, to attach probes, linkers, or other functionalities relevant to chemical biology research.
Utility in Materials Science Research (e.g., functional dyes, polymers)
The quinoline nucleus is a component of various functional organic materials, including organic light-emitting diodes (OLEDs) and functional dyes, due to its photophysical properties and thermal stability. The Sonogashira coupling reaction is a powerful tool for creating conjugated systems based on aryl halides, which are often used in the synthesis of materials-oriented alkynes. rsc.org
The structure of this compound makes it a promising candidate for incorporation into such materials. The bromo-substituent can be used to extend the π-conjugated system of the quinoline ring through reactions like Suzuki or Sonogashira coupling. rsc.orgrsc.org This allows for the synthesis of novel chromophores or the building blocks for conductive polymers. The ester group could also be used to tune the material's solubility or to anchor the molecule to a surface.
Applications in Enzyme Inhibition Studies for Research Tool Development (without clinical implications)
The quinoline scaffold is a "privileged" structure in medicinal chemistry and is found in numerous enzyme inhibitors. For research purposes, developing specific and potent enzyme inhibitors is crucial for understanding enzyme function and validating new biological targets. While this article does not discuss clinical applications, the use of quinoline derivatives as research tools is widespread. For instance, quinoline-based compounds have been synthesized and evaluated as inhibitors for fibroblast activation protein (FAP), a target of interest in cancer research. frontiersin.org
This compound provides a versatile platform for creating libraries of compounds for screening against various enzymes. Through the functionalization of the C-4 position via cross-coupling reactions and modification of the C-7 carboxylate, a diverse set of molecules can be rapidly synthesized. These compounds can then be used as research tools to probe the active sites of enzymes and to study structure-activity relationships, aiding in the fundamental understanding of enzyme biology.
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic pathways to access methyl 4-bromoquinoline-7-carboxylate and its analogs is a primary area for future research. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions. rsc.org Future efforts will likely focus on greener and more atom-economical approaches.
Researchers are expected to explore transition-metal-catalyzed cross-coupling reactions to construct the quinoline core. numberanalytics.com For instance, palladium and copper catalysts have proven effective in the synthesis of various quinoline derivatives. numberanalytics.com The development of novel catalyst systems, potentially including heterogeneous catalysts for easier separation and recycling, will be a significant step forward. numberanalytics.com Furthermore, multicomponent reactions (MCRs) present a powerful strategy for the one-pot synthesis of complex quinoline structures, offering high efficiency and structural diversity. rsc.org Investigating MCRs that can directly incorporate the bromo and carboxylate functionalities at the desired positions will be a key research focus.
Investigation of Novel Reactivity Patterns
The inherent reactivity of the 4-bromoquinoline (B50189) and methyl carboxylate moieties offers a rich playground for chemical transformations. The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the creation of novel molecular architectures. Future research will likely delve into expanding the scope of these reactions with increasingly complex and functionalized coupling partners.
Moreover, the electron-withdrawing nature of the quinoline ring system and the carboxylate group can influence the reactivity of the bromine atom. Studies focusing on nucleophilic aromatic substitution (SNAr) reactions at the 4-position could unveil new pathways to functionalized quinolines that are not accessible through traditional cross-coupling methods. The interplay between the electronic effects of the substituents on the quinoline core and the resulting reactivity will be a crucial area of investigation.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound to continuous flow chemistry and automated synthesis platforms is a significant future direction. researchgate.netresearchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. researchgate.net The development of robust and reliable flow protocols for the synthesis and subsequent functionalization of this quinoline derivative will be instrumental in making it more accessible for large-scale applications. researchgate.net
Automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new derivatives with desired properties. By systematically varying the substituents on the quinoline core, researchers can rapidly generate libraries of compounds for biological or materials science applications. This approach will be particularly valuable for exploring the structure-activity relationships of this compound derivatives.
Advanced Computational Design and Prediction of Derivatives
Computational chemistry and molecular modeling will play an increasingly important role in guiding the design and synthesis of novel this compound derivatives. mdpi.comnih.gov Techniques such as Density Functional Theory (DFT) can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of new compounds before they are synthesized in the lab.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity or material properties. mdpi.com This in-silico approach can significantly streamline the drug discovery and materials development process by prioritizing the synthesis of the most promising candidates. mdpi.comnih.gov Molecular docking simulations can further aid in understanding the binding interactions of these derivatives with biological targets, providing insights for the rational design of more potent and selective molecules. nih.gov
Expanding its Role as a Research Tool in Chemical Sciences
This compound and its derivatives have the potential to serve as versatile research tools in various areas of chemical science. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. rsc.orgnih.gov Future research could explore the use of this compound as a starting material for the synthesis of novel probes for chemical biology, fluorescent labels for bioimaging, or as building blocks for the construction of complex bioactive molecules.
Q & A
Q. What are the IUPAC guidelines for reporting the physicochemical properties of this compound in publications?
- Methodological Answer : Follow IUPAC nomenclature rules (e.g., numbering the quinoline ring from the nitrogen). Report melting points (±0.1°C), solubility in standard solvents (e.g., mg/mL in DMSO), and spectral data (NMR chemical shifts in ppm). Use SI units and significant figures consistently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
